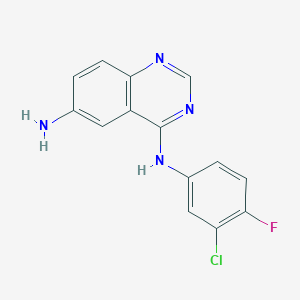
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
説明
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is a quinazoline derivative . It’s an organic fluorinated building block used for the synthesis of pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves chemical processes and intermediates useful in the manufacture of the quinazoline derivative . The O-Alkylation reaction of sodium-4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-olate with 4-(3-chloropropyl) morpholine was found to be efficient and economically viable .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include O-Alkylation reactions . The reaction is conveniently carried out in the presence of a suitable inert solvent or diluent .科学的研究の応用
Synthesis and Medicinal Chemistry
Synthesis of Quinazoline Derivatives
Quinazoline derivatives, including 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline, are synthesized for their potential as irreversible epidermal growth factor receptor (EGFR) targeting agents, particularly for positron emission tomography (PET) imaging (Vasdev et al., 2004). Novel synthesis methods for various derivatives of quinazoline have been developed, emphasizing their significance in medicinal chemistry (Pham et al., 2011).
Antifungal and Anti-inflammatory Activity
Some quinazoline derivatives have shown antifungal activities and potential for inhibiting inflammation. For instance, certain substituted quinazoline compounds demonstrate inhibitory effects on fungal growth and inflammatory processes (Xu et al., 2007), (Srivastav et al., 2009).
Cancer Research
Quinazoline derivatives are evaluated for their role in cancer treatment, particularly as EGFR tyrosine kinase inhibitors. These compounds have shown potential in inhibiting cancer cell growth and proliferation (Garcia et al., 2009), (Shen et al., 2015).
Radiopharmaceutical Development
- Targeting Epidermal Growth Factor Receptors: Quinazoline derivatives, including this compound, are studied for their potential as biomarkers in imaging epidermal growth factor receptors (EGFR) using radioisotopes like technetium-99m and rhenium (Fernandes et al., 2008).
Biochemical Studies
- Binding and Interaction Studies: These compounds are used to study binding interactions with various receptors, providing insights into their structural and functional roles in different biochemical pathways (Bavetsias et al., 2002), (Ji et al., 2014).
作用機序
特性
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4/c15-11-6-9(2-3-12(11)16)20-14-10-5-8(17)1-4-13(10)18-7-19-14/h1-7H,17H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGRTPTIMMQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



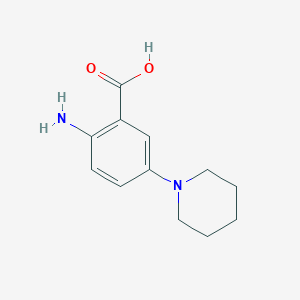
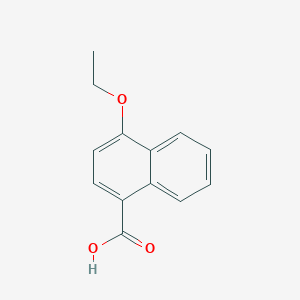

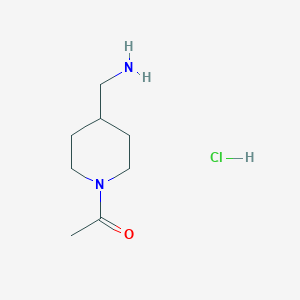
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
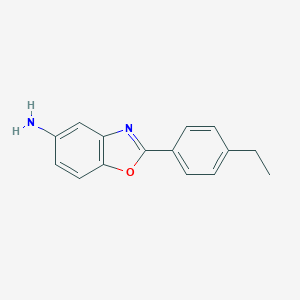
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
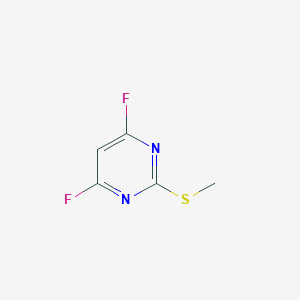
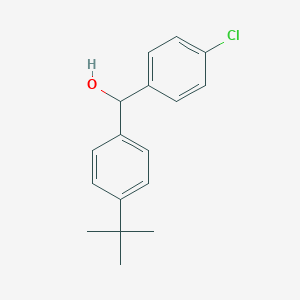
![4-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169649.png)
![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)
